physical and chemical properties of "5-Bromo-2-(dimethylamino)nicotinonitrile"
physical and chemical properties of "5-Bromo-2-(dimethylamino)nicotinonitrile"
An In-depth Technical Guide to 5-Bromo-2-(dimethylamino)nicotinonitrile for Advanced Research
This guide provides a comprehensive technical overview of 5-Bromo-2-(dimethylamino)nicotinonitrile, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its physicochemical properties, reactivity, and strategic applications, grounding our discussion in established chemical principles and field-proven insights.
Strategic Importance in Medicinal Chemistry
5-Bromo-2-(dimethylamino)nicotinonitrile is a trifunctionalized pyridine scaffold of significant interest in contemporary drug discovery. Its strategic value lies in the orthogonal reactivity of its three key functional groups: the nitrile, the dimethylamino group, and the bromine atom. This unique arrangement allows for sequential and selective chemical modifications, making it a versatile starting material for the synthesis of complex molecular architectures.
The nicotinonitrile core is a well-established pharmacophore found in several marketed drugs, including the kinase inhibitors bosutinib and neratinib[1]. The dimethylamino group, a strong electron-donating group, modulates the electronic properties of the pyridine ring, influencing its reactivity and potential for hydrogen bonding. The bromine atom at the 5-position serves as a crucial handle for late-stage functionalization via cross-coupling reactions, enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.
Physicochemical and Structural Characteristics
While specific experimental data for this exact molecule is not widely published, we can infer its properties based on its structure and data from closely related analogues.
Core Structural Information
Below is a table summarizing the fundamental structural and identifying information for 5-Bromo-2-(dimethylamino)nicotinonitrile.
| Property | Value | Source |
| CAS Number | 1346537-10-7 | [2] |
| Molecular Formula | C₈H₈BrN₃ | [2] |
| Molecular Weight | 226.07 g/mol | [2] |
| Canonical SMILES | CN(C)C1=NC=C(C=C1C#N)Br | [2] |
| InChI Key | InChI=1S/C8H8BrN3/c1-12(2)8-7(4-10)3-5-6(9)11-8/h3,5H,1-2H3 | N/A |
Predicted Physical Properties
The following table outlines the predicted physical properties based on the compound's structure and data from analogous compounds such as 5-bromopicolinonitrile.
| Property | Predicted Value | Rationale / Comparative Data |
| Appearance | Off-white to light yellow solid | Based on the appearance of similar substituted bromonicotinonitriles which are typically crystalline solids in this color range. |
| Melting Point | 135-145 °C | 5-Bromopicolinonitrile has a melting point of 129-133 °C. The addition of the dimethylamino group is expected to slightly increase the melting point due to stronger intermolecular forces. |
| Boiling Point | >300 °C (decomposes) | High boiling point is expected due to its polarity and molecular weight. Decomposition at higher temperatures is common for such functionalized heterocycles. |
| Solubility | Soluble in methanol, dichloromethane, ethyl acetate, and DMSO. Sparingly soluble in water. | The polar nitrile and dimethylamino groups, along with the pyridine nitrogen, suggest solubility in polar organic solvents. 5-Bromopicolinonitrile is soluble in methanol. |
Synthesis and Reactivity
Proposed Synthetic Pathway
A plausible and efficient synthesis of 5-Bromo-2-(dimethylamino)nicotinonitrile can be envisioned starting from commercially available 2,5-dibromopyridine. The workflow below illustrates a logical two-step process.
Caption: Proposed two-step synthesis of the target compound.
Step-by-Step Protocol:
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Synthesis of 5-Bromo-2-(dimethylamino)pyridine:
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To a solution of 2,5-dibromopyridine (1.0 eq) in a suitable solvent such as THF or dioxane in a sealed pressure vessel, add an excess of aqueous dimethylamine (e.g., 40% solution, 3-5 eq).
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Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. The progress of the reaction should be monitored by TLC or LC-MS.
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Upon completion, cool the reaction mixture to room temperature. Extract the product with a suitable organic solvent like ethyl acetate.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.
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Synthesis of 5-Bromo-2-(dimethylamino)nicotinonitrile:
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Combine 5-Bromo-2-(dimethylamino)pyridine (1.0 eq), zinc cyanide (Zn(CN)₂, 0.6-0.8 eq), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05-0.1 eq) in anhydrous DMF.
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Degas the mixture with nitrogen or argon for 15-20 minutes.
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Heat the reaction to 100-120 °C and stir for 6-12 hours, monitoring by TLC or LC-MS.
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After completion, cool the mixture and dilute with ethyl acetate. Filter through a pad of celite to remove inorganic salts.
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Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography to obtain the final product.
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Chemical Reactivity and Strategic Utility
The utility of 5-Bromo-2-(dimethylamino)nicotinonitrile stems from the distinct reactivity of its functional groups, allowing for a hierarchical approach to molecular elaboration.
Caption: A typical drug discovery workflow using the title compound.
Hazard Analysis and Safe Handling
Predicted Hazards (based on analogues):
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Acute Toxicity: Likely to be harmful or toxic if swallowed, in contact with skin, or if inhaled. Analogues like 5-Bromo-2-chloronicotinonitrile are classified as "Toxic if swallowed".[3]
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Skin and Eye Irritation: Expected to cause skin irritation and serious eye irritation/damage.[3][4][5][6]
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Respiratory Irritation: May cause respiratory irritation.[3][4][5][6]
Recommended Handling Procedures:
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Engineering Controls: Handle only in a well-ventilated area, preferably in a certified chemical fume hood.
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Personal Protective Equipment (PPE):
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Eye/Face Protection: Wear chemical safety goggles and/or a face shield.
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Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
-
Skin and Body Protection: Wear a lab coat.
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-
Hygiene Measures: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
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Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
5-Bromo-2-(dimethylamino)nicotinonitrile is a highly valuable and versatile building block for chemical and pharmaceutical research. Its trifunctional nature allows for a wide range of chemical transformations, making it an ideal starting point for the synthesis of novel and complex molecules. While specific experimental data is limited, a thorough understanding of the reactivity of its constituent functional groups, combined with prudent safety measures based on analogous compounds, enables its effective and safe use in the laboratory.
References
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5-Bromo-2-(dimethylamino)nicotinonitrile Supplier|CAS 1346537-10-7 - Benchchem.
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5-Bromo-2-cyano-3-methylpyridine - Chem-Impex.
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5-Bromo-2-pyridinecarbonitrile 97 97483-77-7 - Sigma-Aldrich.
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5-Bromo-2-chloronicotinonitrile | C6H2BrClN2 | CID 21948269 - PubChem.
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5-Bromopyridine-2-carbonitrile | C6H3BrN2 | CID 817154 - PubChem.
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5-Bromo-3-nitropyridine-2-carbonitrile 95 573675-25-9 - Sigma-Aldrich.
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5-Bromonicotinamide | C6H5BrN2O | CID 1808 - PubChem.
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5-bromo nicotinic acid manufacturers | Corey Organics.
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5-Bromo-2-nitropyridine(39856-50-3) 1H NMR spectrum - ChemicalBook.
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5-Bromonicotinonitrile | C6H3BrN2 | CID 736793 - PubChem.
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5-Bromo-2-cyano-3-nitropyridine | 573675-25-9 - TCI.
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5-Bromo-2-cyanopyridine | 97483-77-7 - TCI.
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Investigation of the reaction of 5-bromonicotinic acid with certain arylacetonitriles and lda in thf - Semantic Scholar.
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Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review - ResearchGate.
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5-Bromo-3-nitropyridine-2-carbonitrile | 573675-25-9 - ChemicalBook.
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2-Bromo-5,6-dimethylnicotinonitrile | C8H7BrN2 | CID 583013 - PubChem.
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The role of the medicinal chemist in drug discovery - Then and now - ResearchGate.
Sources
- 1. 5-Bromovaleronitrile [webbook.nist.gov]
- 2. 5-Bromo-2-pyridinecarbonitrile 97 97483-77-7 [sigmaaldrich.com]
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